利伐斯替明杂质 17

描述

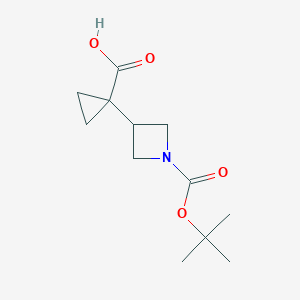

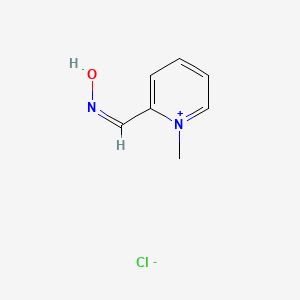

Rivastigmine impurity 17, also known as Rivastigmine Hydrogen Tartrate EP Impurity F HCl, is a compound with the molecular formula C11H17NO.HCl . It is an impurity of Rivastigmine, a drug used for the treatment of mild to moderate dementia of the Alzheimer’s type .

Synthesis Analysis

The synthesis of Rivastigmine has been achieved using direct asymmetric reductive amination as the key transformation in four steps . The route started with readily available and cheap m-hydroxyacetophenone, through esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination, to provide the final (S)-Rivastigmine in 82% overall yield and 96% enantioselectivity .Chemical Reactions Analysis

Rivastigmine, the parent compound, undergoes a series of chemical reactions during its synthesis. The process involves esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination .Physical and Chemical Properties Analysis

Rivastigmine impurity 17 has a molecular weight of 179.26 . More detailed physical and chemical properties are not available in the search results.科学研究应用

利伐斯替明中新杂质的鉴定

- 一项研究鉴定了酒石酸利伐斯替明中的六种痕量杂质,其中三种被归类为未知杂质。未知杂质被鉴定为特定的氨基甲酸酯 N-氧化物和酯。开发了它们的形成机制和经过验证的高效液相色谱法进行分析 (Thomas 等,2012).

对映体分离和旋光不纯度测定

- 以高度磺化的 β-环糊精为手性选择剂,对利伐斯替明进行对映体分离,从而能够测定其旋光不纯度。该方法提高了检测灵敏度,并允许精确测定非外消旋利伐斯替明的旋光纯度 (Wang 等,2006).

利伐斯替明的稳定性指示 LC 方法

- 开发了一种等度、反相液相色谱法,用于定量药物和制剂中的酒石酸氢利伐斯替明。该方法对相关物质测定有效,显示了该方法在各种胁迫条件下的稳定性指示能力 (Rao 等,2005).

新利伐斯替明杂质的表征

- 使用反相液相色谱结合电喷雾质谱法检测并鉴定了利伐斯替明中的两种杂质。分离、表征和阐明了这些杂质,并使用了光谱数据 (Rao 等,2010).

用于分离利伐斯替明杂质的 UPLC 方法

- 开发了一种反相超高效液相色谱法,用于快速分离药物原料和产品中的酒石酸氢利伐斯替明及其杂质。该方法已根据 ICH 指南进行验证,并被证明可用于识别各种杂质 (Raju 等,2012).

作用机制

Target of Action

Rivastigmine, the parent compound of Rivastigmine Impurity 17, primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

It is postulated that rivastigmine enhances cholinergic function by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by ache and buche . This suggests that Rivastigmine Impurity 17 might interact with these targets in a similar manner.

Biochemical Pathways

Rivastigmine affects the cholinergic pathways by inhibiting the breakdown of acetylcholine, thereby increasing its availability . This leads to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine

Pharmacokinetics

Rivastigmine, the parent compound, exhibits nonlinear pharmacokinetics due to saturation of its elimination . The total plasma clearance of Rivastigmine is approximately 130 l/h after a 0.2 mg intravenous dose and decreases to 70 l/h after a 2.7 mg intravenous dose .

Result of Action

The primary result of Rivastigmine’s action is the enhancement of cognitive function in patients with mild to moderate dementia associated with Alzheimer’s disease . It achieves this by increasing the concentration of acetylcholine in the brain, thereby improving cholinergic function

生化分析

Biochemical Properties

Rivastigmine Impurity 17, like Rivastigmine, is believed to interact with various enzymes and proteins. Rivastigmine is known to be a cholinesterase inhibitor, inhibiting both butyrylcholinesterase and acetylcholinesterase . It’s plausible that Rivastigmine Impurity 17 may have similar interactions, although specific interactions with enzymes, proteins, and other biomolecules have not been fully elucidated.

Cellular Effects

Rivastigmine, the parent compound, has been shown to modify the α-secretase pathway, potentially influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s possible that Rivastigmine Impurity 17 may have similar effects.

Molecular Mechanism

The precise mechanism of action of Rivastigmine Impurity 17 is not fully determined. Rivastigmine, however, is suggested to bind reversibly with and inactivate cholinesterase, preventing the hydrolysis of acetylcholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses . Rivastigmine Impurity 17 may exert its effects at the molecular level in a similar manner.

Temporal Effects in Laboratory Settings

Rivastigmine, however, is known to be rapidly and extensively metabolized, primarily via cholinesterase-mediated hydrolysis .

Dosage Effects in Animal Models

Studies on Rivastigmine have shown that it dose-dependently promoted α-secretase activity by upregulating levels of ADAM-9, -10, and -17 α-secretases in primary human brain cultures .

Metabolic Pathways

Rivastigmine, however, is rapidly and extensively metabolized, primarily via cholinesterase-mediated hydrolysis to the metabolite NAP226-90 .

Transport and Distribution

Rivastigmine, however, is known to cross the brain-blood barrier and act mainly in the central nervous system .

Subcellular Localization

Given the known ability of Rivastigmine to cross the brain-blood barrier, it’s plausible that Rivastigmine Impurity 17 may also be able to reach various subcellular compartments .

属性

IUPAC Name |

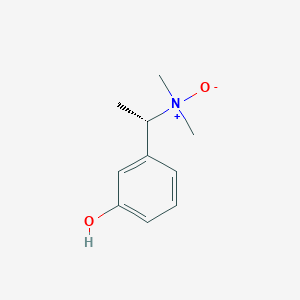

(1S)-1-(3-hydroxyphenyl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(11(2,3)13)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJXNUVVPHBWRX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)O)[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,4S,5R)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B3321608.png)

![N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3321613.png)

![5-Bromo-[1,1'-biphenyl]-3-amine](/img/structure/B3321619.png)

![(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B3321641.png)

![Hexahydro-1H-thieno[3,4-C]pyrrole](/img/structure/B3321661.png)

![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)